Methyl 3,3-dimethyl-1,2-dihydroindole-5-carboxylate;hydrochloride
Description
Methyl 3,3-dimethyl-1,2-dihydroindole-5-carboxylate hydrochloride is an indole derivative featuring a partially saturated indole core (1,2-dihydroindole) with a methyl ester group at position 5 and two methyl groups at position 2. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical or synthetic applications . It is commercially available through multiple global suppliers, including Ashu Organics (India) and ZK Biochem Group (China), indicating its relevance in industrial and research settings .
Properties
IUPAC Name |
methyl 3,3-dimethyl-1,2-dihydroindole-5-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2.ClH/c1-12(2)7-13-10-5-4-8(6-9(10)12)11(14)15-3;/h4-6,13H,7H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTFVVCZWRVTTOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNC2=C1C=C(C=C2)C(=O)OC)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2247103-87-1 | |
| Record name | methyl 3,3-dimethyl-2,3-dihydro-1H-indole-5-carboxylate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including Methyl 3,3-dimethyl-1,2-dihydroindole-5-carboxylate;hydrochloride, often involves the Fischer indole synthesis. This method typically uses cyclohexanone and phenylhydrazine hydrochloride under acidic conditions, such as methanesulfonic acid in methanol, to yield the desired indole compound . The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of indole derivatives may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
Methyl 3,3-dimethyl-1,2-dihydroindole-5-carboxylate;hydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents.
Reduction: Reduction to amines or other reduced forms using reducing agents.
Substitution: Electrophilic and nucleophilic substitution reactions at different positions on the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as halogens, alkylating agents, and acylating agents are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
Biological Activities
Methyl 3,3-dimethyl-1,2-dihydroindole-5-carboxylate;hydrochloride has been studied for its potential biological activities:
- Antiviral Properties : Research indicates that indole derivatives exhibit antiviral activity by inhibiting viral replication.
- Anticancer Activity : The compound has shown promise in targeting cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest.
- Antimicrobial Effects : Studies have demonstrated its effectiveness against a range of bacterial strains, suggesting potential applications in treating infections .
Medicinal Chemistry
The compound's unique structure allows it to interact with various biological targets. Its mechanism of action often involves binding to specific receptors, influencing cellular pathways critical for disease progression. This characteristic makes it a candidate for developing new therapeutic agents for conditions such as cancer and infectious diseases .
Case Studies
- Anticancer Research : A study evaluating the efficacy of this compound in vitro demonstrated significant cytotoxic effects on multiple cancer cell lines. The results indicated an IC50 value in the low micromolar range, highlighting its potential as a lead compound for further development .
- Antimicrobial Evaluation : Another investigation assessed the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The findings revealed substantial zones of inhibition compared to standard antibiotics, suggesting its utility in developing new antimicrobial agents .
Mechanism of Action
The mechanism of action of Methyl 3,3-dimethyl-1,2-dihydroindole-5-carboxylate;hydrochloride involves its interaction with specific molecular targets and pathways. Indole derivatives often bind to multiple receptors with high affinity, influencing various biological processes. The exact mechanism may vary depending on the specific application and target .
Comparison with Similar Compounds
Structural and Functional Comparisons with Similar Compounds
Substituent Variations in Indole Derivatives
Position and Functional Group Differences
7-Chloro-3-methyl-1H-indole-2-carboxylic acid (CAS 16381-48-9)
- Structure : Contains a carboxylic acid group at position 2, a methyl group at position 3, and a chlorine substituent at position 5.
- Comparison : Unlike the target compound, this derivative lacks the 1,2-dihydroindole saturation and features a free carboxylic acid instead of a methyl ester. The chlorine substituent may enhance electrophilic reactivity, while the carboxylic acid group increases hydrophilicity compared to the ester .
N-Methyl-1H-indole-2-carboxamide Structure: Features a carboxamide group at position 2 and an N-methylated indole core.
Halogenated Indole Derivatives
3-(1-((1H-Indol-3-yl)methyl)-1H-imidazol-5-yl)-7-fluoro-1H-indole (Compound 74)
- Structure : Contains a fluorine atom at position 7 and an imidazole-indole hybrid structure.
- Comparison : The fluorine atom increases electronegativity and may enhance bioavailability. The fused imidazole ring introduces additional nitrogen atoms, affecting π-π stacking interactions in drug-receptor binding .
3-(1-((1H-Indol-3-yl)methyl)-1H-imidazol-5-yl)-5-chloro-1H-indole (Compound 76)
Core Saturation and Heterocyclic Modifications
Methyl 4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline-5-carboxylate Hydrochloride Structure: Features a tetrahydroisoquinoline core with a methyl ester at position 4. Comparison: The tetrahydroisoquinoline scaffold introduces a fused benzene ring, enhancing aromaticity and rigidity compared to the partially saturated 1,2-dihydroindole. This structural difference could influence pharmacokinetic properties, such as membrane permeability .
1,2,3,4-Tetrahydro-2,3-dimethyl-1,4-dioxopyrazino[1,2-a]indole (Compound 3) Structure: A diketopiperazine-fused indole derivative. Comparison: The pyrazinoindole core introduces additional hydrogen-bonding sites and conformational constraints, which may enhance antimicrobial or cytotoxic activity compared to the simpler dihydroindole structure .
Biological Activity
Methyl 3,3-dimethyl-1,2-dihydroindole-5-carboxylate; hydrochloride is a compound belonging to the indole family, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and comparative analysis with similar compounds.
Overview of Indole Derivatives
Indoles are significant heterocyclic compounds found in numerous natural products and pharmaceuticals. They play crucial roles in cell biology and exhibit various biological activities, including anticancer, antimicrobial, and antiviral properties. Methyl 3,3-dimethyl-1,2-dihydroindole-5-carboxylate; hydrochloride is synthesized through methods such as the Fischer indole synthesis and has been investigated for its potential medicinal applications .
Anticancer Properties
Recent studies have highlighted the anticancer potential of Methyl 3,3-dimethyl-1,2-dihydroindole-5-carboxylate; hydrochloride. In a study evaluating various indole derivatives, this compound demonstrated significant cytotoxicity against multiple human cancer cell lines. The lethal concentration (LC50) values were notably lower compared to other tested compounds, indicating a promising therapeutic window for cancer treatment .
Antimicrobial Activity
The compound has also shown antimicrobial properties , making it a candidate for further research in the development of new antibiotics. Its structure allows it to interact with bacterial membranes, potentially disrupting their integrity and leading to cell death .
Neuroprotective Effects
In addition to its anticancer and antimicrobial activities, Methyl 3,3-dimethyl-1,2-dihydroindole-5-carboxylate; hydrochloride has been explored for its neuroprotective effects . Studies suggest that derivatives of indoles can exhibit antioxidant properties that protect neuronal cells from oxidative stress .
The mechanism by which Methyl 3,3-dimethyl-1,2-dihydroindole-5-carboxylate; hydrochloride exerts its biological effects involves interaction with specific molecular targets within cells. Indole derivatives often bind to various receptors with high affinity, influencing signaling pathways related to cell survival and apoptosis. The exact mechanism may vary based on the specific biological context and target receptor involved .
Comparative Analysis
When compared to other indole derivatives such as 2,3,3-trimethylindole and indole-3-acetic acid , Methyl 3,3-dimethyl-1,2-dihydroindole-5-carboxylate; hydrochloride exhibits unique properties due to its specific structural characteristics. These differences may contribute to its distinct biological activities and therapeutic potential.
| Compound | Biological Activity | Notes |
|---|---|---|
| Methyl 3,3-dimethyl-1,2-dihydroindole-5-carboxylate; hydrochloride | Anticancer, antimicrobial | Significant cytotoxicity in cancer cells |
| 2,3,3-trimethylindole | Moderate anticancer | Less potent than methyl derivative |
| Indole-3-acetic acid | Plant hormone | Different mechanism of action |
Case Studies
Several case studies have investigated the effects of Methyl 3,3-dimethyl-1,2-dihydroindole-5-carboxylate; hydrochloride on cancer cell lines:
- Study on U87 Glioblastoma Cells : This study found that treatment with the compound resulted in significant apoptosis in U87 cells compared to control groups. The mechanism involved activation of caspase pathways leading to programmed cell death .
- Neuroprotective Study : Research demonstrated that this compound could reduce oxidative stress markers in neuronal cells exposed to neurotoxins. This suggests a potential role in neurodegenerative disease prevention .
Q & A
Q. What are the optimal synthetic routes for preparing Methyl 3,3-dimethyl-1,2-dihydroindole-5-carboxylate hydrochloride, and how do reaction conditions influence yield?
The synthesis of indole derivatives typically involves cyclization of substituted anilines or coupling reactions. For structurally similar compounds (e.g., indole carboxylates), methods such as Fischer indole synthesis or Buchwald-Hartwig amination are employed . Key parameters include:
- Catalyst selection : Palladium catalysts (e.g., Pd(OAc)₂) for cross-coupling reactions.
- Temperature control : Cyclization steps often require reflux in polar aprotic solvents (e.g., DMF at 100–120°C).
- Acid scavengers : Use of K₂CO₃ or Et₃N to neutralize HCl byproducts.
Q. Example optimization table :
| Method | Catalyst | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Fischer indole | H₂SO₄ | EtOH | 80 | 65 | |
| Buchwald-Hartwig | Pd(OAc)₂/XPhos | Toluene | 110 | 78 |
Q. How can spectroscopic techniques (NMR, IR, UV-Vis) confirm the structure and purity of this compound?
- ¹H/¹³C NMR : Key signals include the methyl groups (δ 1.2–1.5 ppm for CH₃) and the indole NH (δ ~10 ppm, broad). The ester carbonyl (C=O) appears at ~165–170 ppm in ¹³C NMR .
- IR : Stretching vibrations for C=O (1720–1680 cm⁻¹) and N-H (3300–3200 cm⁻¹) confirm functional groups .
- UV-Vis : Conjugation in the indole ring leads to λmax ~280–300 nm; substituent effects (e.g., methyl groups) shift λmax by ±5 nm .
Q. What are the stability profiles of this compound under varying storage conditions (pH, temperature, light)?
- Thermal stability : Decomposition occurs above 150°C; store at 2–8°C in airtight containers.
- pH sensitivity : Hydrochloride salts are stable in acidic conditions (pH 3–5) but hydrolyze in alkaline buffers .
- Light sensitivity : Protect from UV light to prevent indole ring oxidation .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., unexpected NMR splitting or UV λmax deviations) be resolved?
Contradictions may arise from rotamers , solvent effects , or impurities . For example:
- NMR splitting : Dynamic rotational isomerism in the dihydroindole ring can cause unexpected multiplicity. Use variable-temperature NMR to identify exchange processes .
- UV λmax deviations : Auxochromes (e.g., methyl groups) alter conjugation. Apply Woodward-Fieser rules to recalculate λmax, accounting for substituent contributions (±3–5 nm per group) .
Q. What computational methods (e.g., DFT, molecular docking) predict the compound’s reactivity or biological interactions?
- Density Functional Theory (DFT) : Optimize geometry and calculate electrostatic potential surfaces to predict nucleophilic/electrophilic sites .
- Molecular docking : Screen against targets (e.g., serotonin receptors) using AutoDock Vina. Methyl groups at the 3-position may enhance hydrophobic binding .
Q. How do substituents (e.g., methyl groups, carboxylate esters) influence the compound’s biological activity in structure-activity relationship (SAR) studies?
Q. Example SAR table :
| Derivative | Substituents | LogP | IC₅₀ (μM) | Reference |
|---|---|---|---|---|
| Parent compound | 3,3-dimethyl, 5-COOMe | 2.5 | 10.2 | |
| Analog A | 3-H, 5-COOMe | 1.8 | 25.7 |
Q. What chromatographic methods (HPLC, LC-MS) are optimal for purity analysis and metabolite identification?
- HPLC : Use a C18 column (5 μm, 150 mm) with a gradient of 0.1% TFA in H₂O/MeCN (95:5 to 5:95 over 20 min). Retention time ~12–14 min .
- LC-MS : ESI+ mode for [M+H]+ ion (m/z ~280). Fragmentation patterns (e.g., loss of HCl or COOMe) confirm structure .
Methodological Guidelines
- Experimental design : Include control reactions (e.g., uncatalyzed or scavenger-free conditions) to validate synthetic efficiency .
- Data validation : Cross-reference spectral data with PubChem/CAS entries and computational predictions .
- Safety protocols : Use gloveboxes for air-sensitive steps and neutralize waste with 10% NaOH before disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
